molecular formula C16H23N3O B2825634 N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide CAS No. 1396749-77-1

N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide

Cat. No.: B2825634
CAS No.: 1396749-77-1
M. Wt: 273.38
InChI Key: CSWYJHKOVLENRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates an isonicotinamide moiety, a scaffold known for its diverse biological interactions and presence in pharmacologically active molecules . The compound also features a diisopropylamino-butynyl linker, a structural element that can influence the molecule's physicochemical properties and its ability to interact with biological systems. This combination of features makes it a valuable chemical tool for researchers investigating new therapeutic agents, particularly for probing structure-activity relationships and optimizing lead compounds. The compound is intended for use in controlled laboratory research to study its potential biochemical interactions and physicochemical behavior. It is supplied as a high-purity material to ensure consistency and reliability in experimental settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-13(2)19(14(3)4)12-6-5-9-18-16(20)15-7-10-17-11-8-15/h7-8,10-11,13-14H,9,12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWYJHKOVLENRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC=NC=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide typically involves the coupling of isonicotinic acid or its derivatives with a suitable alkyne precursor. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of a palladium catalyst, a base, and a boron reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide has several applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: Researchers use the compound to study its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Isoxazole and Acridine Moieties

Compound 10-C10 (from ):

  • Structure: N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide.
  • Key Differences :
    • Replaces the isonicotinamide group with a tetrahydroacridine ring and a bromide counterion.
    • Contains a dihydroisoxazole substituent instead of a simple alkyne chain.
  • Synthesis : Low yield (10%) due to complex coupling steps involving tertiary amines .
  • Application : Designed as a cholinesterase inhibitor, highlighting the role of bulky aromatic groups in enzyme interaction.

The alkyne spacer in both compounds could enhance rigidity, but the target’s isonicotinamide group may favor hydrogen bonding over π-π stacking interactions.

Anti-Tubercular IsoNicotinamide Derivatives ()

Four hydrazide-functionalized isonicotinamide derivatives were synthesized with varying substituents:

Compound Substituent Yield Physical State
(S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide Trifluoromethylphenyl 72% Pale yellow solid
(S)-N-(4-(Methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)isonicotinamide Methylthio + trifluoromethylphenyl 64% White solid
(S)-N-(1-(2-(3-Chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)isonicotinamide 3-Chlorophenyl 59% White solid
(S)-N-(1-(2-(3-Chlorophenyl)hydrazineyl)-4-(methylthio)-1-oxobutan-2-yl)isonicotinamide 3-Chlorophenyl + methylthio 26% Brown solid

Key Differences :

  • These derivatives incorporate hydrazineyl and aryl groups absent in the target compound.
  • Substituents like trifluoromethyl and methylthio modulate lipophilicity and electronic properties, critical for anti-tubercular activity .

Comparison with Target Compound: The target compound’s diisopropylamino-alkyne chain likely increases basicity and lipophilicity compared to the hydrazide derivatives. This could influence membrane permeability but may reduce hydrogen-bonding capacity, a key factor in target binding for anti-tubercular agents.

Diisopropylaminoethyl Derivatives ()

Two related compounds with diisopropylamino groups:

2-(N,N-Diisopropylamino)ethyl chloride Structure: Ethyl chloride with a diisopropylamino group. Applications: Intermediate in organophosphate synthesis; regulated under Schedule 2B10 .

2-(N,N-Diisopropylamino)ethanol Structure: Ethanol derivative with a diisopropylamino group. Applications: Precursor for surfactants or pharmaceuticals; regulated under Schedule 2B11 .

Comparison with Target Compound: The target’s but-2-yn-1-yl chain introduces an alkyne group absent in these ethyl derivatives. The alkyne could enable click chemistry modifications, expanding utility in bioconjugation or materials science. However, the ethanol/chloride terminal groups in these analogues may confer higher reactivity or polarity.

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₆H₂₃N₃O
  • CAS Number : 71792502
  • Molecular Weight : 273.37 g/mol

This compound features an isonicotinamide moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways. Notably, it has been associated with the inhibition of Spleen Tyrosine Kinase (Syk), a key player in B-cell activation and signaling pathways involved in immune responses .

1. Syk Inhibition

The compound has been identified as a potent inhibitor of Syk, which plays a crucial role in various immune processes. This inhibition could lead to decreased inflammatory responses and may have therapeutic implications for autoimmune diseases .

2. Xanthine Oxidase Inhibition

In studies evaluating related isonicotinamide derivatives, compounds similar to this compound demonstrated significant inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. The most potent derivatives showed IC₅₀ values significantly lower than allopurinol, a standard treatment for gout .

CompoundIC₅₀ (μM)Comparison
This compoundTBDTBD
Allopurinol8.5Standard
Topiroxostat0.015More potent

3. Anti-inflammatory Effects

Preliminary studies suggest that derivatives of isonicotinamide exhibit anti-inflammatory properties. For instance, compounds with similar structures have shown efficacy in reducing carrageenan-induced paw edema in animal models, indicating potential applications in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of compounds related to this compound:

  • In Vivo Studies : Animal models treated with Syk inhibitors showed reduced symptoms of inflammation and improved outcomes in autoimmune disease models.
  • In Vitro Studies : Xanthine oxidase inhibition assays demonstrated that certain derivatives were significantly more effective than existing treatments, suggesting a promising avenue for drug development.

Toxicity and Safety Profile

Toxicity assessments indicate that compounds similar to this compound possess favorable safety profiles compared to traditional anti-inflammatory drugs like diclofenac. They are categorized within lower toxicity classes, suggesting minimal side effects during therapeutic use .

Q & A

Q. What are the critical considerations for synthesizing N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide, and how can reaction yields be optimized?

The synthesis involves multi-step organic reactions, including:

  • Amide coupling : Reacting isonicotinic acid derivatives with propargylamines bearing diisopropylamino groups under anhydrous conditions (e.g., using DCC/DMAP or HATU as coupling agents).
  • Alkyne functionalization : Introducing the diisopropylamino group via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
    Optimization strategies :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the alkyne moiety.
  • Employ high-purity reagents to minimize side reactions from steric hindrance caused by the bulky diisopropyl groups.
  • Monitor reaction progress via TLC or HPLC-MS to isolate intermediates and improve yield .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the alkyne proton (δ ~2.5–3.5 ppm) and diisopropyl groups (δ ~1.0–1.5 ppm). NOESY can resolve spatial interactions between the isonicotinamide and diisopropylamino groups .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS to verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the formula C₁₈H₂₄N₄O .
  • FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and alkyne C≡C stretching (~2100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, given its structural similarity to kinase inhibitors?

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or GPCRs due to the isonicotinamide moiety’s known role in ATP-binding pockets .
  • In vitro assays :
    • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases.
    • Cellular cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing IC₅₀ values to known inhibitors .
  • Control experiments : Include structurally analogous compounds (e.g., benzamide derivatives) to isolate the diisopropylamino group’s steric effects .

Q. What computational approaches are suitable for predicting the compound’s binding affinity and selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding sites. Focus on hydrophobic pockets accommodating the diisopropyl group .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility of the alkyne linker .
  • QSAR modeling : Train models on datasets of isonicotinamide derivatives to predict ADMET properties and optimize substituents .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Variation of substituents :
    • Replace the diisopropylamino group with smaller amines (e.g., dimethylamino) to study steric effects on potency.
    • Modify the alkyne linker length to assess impact on membrane permeability .
  • Biological evaluation : Test derivatives in parallel assays (e.g., kinase panels, cytotoxicity) to correlate structural changes with activity .

Q. How should researchers address contradictions in experimental data, such as unexpected reactivity or inconsistent bioactivity?

  • Reactivity conflicts : If the alkyne group shows reduced reactivity, evaluate steric hindrance via DFT calculations (e.g., Gaussian09) to model transition states .
  • Bioactivity variability :
    • Validate assay conditions (e.g., buffer pH, ATP concentration) to rule out experimental artifacts.
    • Perform dose-response curves in triplicate and analyze via nonlinear regression (e.g., GraphPad Prism) .
  • Cross-validate findings : Compare results with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Methodological Guidance for Data Interpretation

Q. What strategies can resolve ambiguities in NMR spectra caused by the compound’s stereoelectronic effects?

  • Advanced NMR techniques : Use 2D NMR (HSQC, HMBC) to assign overlapping signals from the isonicotinamide aromatic ring and alkyne protons.
  • Solvent optimization : Acquire spectra in deuterated DMSO-d₆ to enhance resolution of polar functional groups .

Q. How can researchers differentiate between specific and nonspecific biological interactions?

  • Competitive binding assays : Use excess unlabeled ligand to confirm target engagement.
  • Negative controls : Include compounds with scrambled sequences or inert substituents (e.g., methyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.